
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone, also known as BHPI, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This molecule has shown promising results in various scientific research applications, particularly in the treatment of cancer and other diseases.
作用機序
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin. This results in the disruption of microtubule formation, which is necessary for cell division and growth. 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has also been found to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
生化学的および生理学的効果
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has been shown to have a significant impact on cell growth and division. In addition to its effects on cancer cells, 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has also been found to inhibit the growth of bacteria and fungi. 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has been shown to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone is its low toxicity, which makes it a suitable candidate for further development as a therapeutic agent. However, the synthesis of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone is a complex process that requires several steps and specialized equipment. In addition, the mechanism of action of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone is not fully understood, which limits its potential for further development.
将来の方向性
There are several future directions for research on 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone. One potential area of study is the optimization of the synthesis method to improve yield and reduce costs. Another area of research is the elucidation of the mechanism of action of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone, which could lead to the development of more effective therapeutic agents. Additionally, 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone could be studied in combination with other drugs or therapies to enhance its effectiveness in the treatment of cancer and other diseases.
合成法
The synthesis of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone involves the reaction of 2-nitrobenzyl bromide with aniline in the presence of a base, followed by reduction of the nitro group to an amine using a reducing agent such as iron powder. The resulting amine is then subjected to a cyclization reaction with phthalic anhydride to yield 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone.
科学的研究の応用
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has shown potential as a therapeutic agent in the treatment of cancer. In a study conducted by Zhang et al. (2018), 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone involves the inhibition of tubulin polymerization, which is essential for cell division and growth. 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
特性
製品名 |
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone |
|---|---|
分子式 |
C21H17NO2 |
分子量 |
315.4 g/mol |
IUPAC名 |
2-benzyl-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C21H17NO2/c23-20-18-13-7-8-14-19(18)21(24,17-11-5-2-6-12-17)22(20)15-16-9-3-1-4-10-16/h1-14,24H,15H2 |
InChIキー |
NYERHQCGKCBJPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
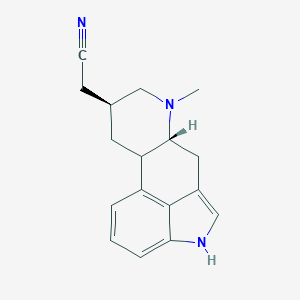

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
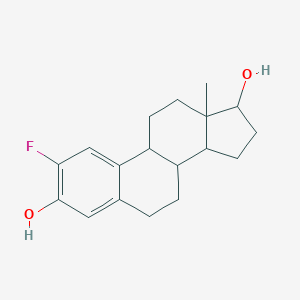
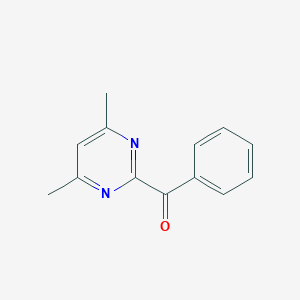
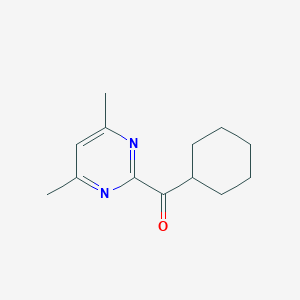


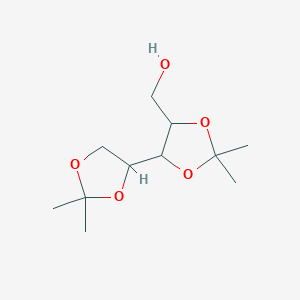

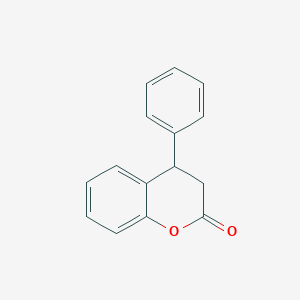

![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)